![molecular formula C15H16ClN3 B6460920 6-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}quinoxaline CAS No. 2549066-35-3](/img/structure/B6460920.png)
6-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}quinoxaline
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Description
The compound “6-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}quinoxaline” is a complex organic molecule. It contains an octahydrocyclopenta[c]pyrrole moiety, which is a bicyclic structure with a five-membered ring fused to a pyrrole ring . This structure is part of a larger quinoxaline ring system, which is a type of heterocyclic compound . The molecule also contains a chlorine atom .
Molecular Structure Analysis
The molecular structure of “6-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}quinoxaline” is quite complex. It contains a total of 35 bonds, including 18 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, and 1 eight-membered ring . The molecule also contains 1 primary amine (aromatic), 1 tertiary amine (aromatic), and 1 pyrrolidine .Scientific Research Applications
Treatment of Age-Related Macular Degeneration (AMD) and Stargardt Disease
This compound has been studied as a potential treatment for atrophic age-related macular degeneration (AMD) and Stargardt disease . It acts as an antagonist of retinol-binding protein 4 (RBP4), which impedes the ocular uptake of serum all-trans retinol . This has been shown to reduce cytotoxic bisretinoid formation in the retinal pigment epithelium (RPE), which is associated with the pathogenesis of both dry AMD and Stargardt disease .
Use in Carcinogenicity Tests
The compound can be used in carcinogenicity tests, particularly for nitrosamines . For nitrosamines for which there is no sufficient carcinogenicity test data, it is acceptable to set limit values using the Carcinogenic Potency Categorization Approach (CPCA) presented by the EMA .
properties
IUPAC Name |
2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-6-chloroquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3/c16-12-4-5-13-14(6-12)17-7-15(18-13)19-8-10-2-1-3-11(10)9-19/h4-7,10-11H,1-3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHPJUNGKSPLAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3=CN=C4C=C(C=CC4=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}quinoxaline |
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